molecular formula C32H50O B14305580 1-(Naphthalen-2-YL)docosan-1-one CAS No. 119533-65-2

1-(Naphthalen-2-YL)docosan-1-one

Cat. No.: B14305580
CAS No.: 119533-65-2
M. Wt: 450.7 g/mol
InChI Key: HBQYPQARIZPKGQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-YL)docosan-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a long-chain docosanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-YL)docosan-1-one typically involves the reaction of naphthalene derivatives with long-chain fatty acids or their derivatives. One common method is the Friedel-Crafts acylation, where naphthalene reacts with docosanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and crystallization to ensure the compound’s purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-YL)docosan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-2-carboxylic acid or corresponding ketones.

    Reduction: Formation of 1-(Naphthalen-2-YL)docosan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Naphthalen-2-YL)docosan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-YL)docosan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-YL)ethan-1-one: A shorter-chain analog with similar structural features.

    1-(Naphthalen-2-YL)propan-1-one: Another analog with a three-carbon chain.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.

Uniqueness

1-(Naphthalen-2-YL)docosan-1-one is unique due to its long-chain structure, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobicity or molecular interactions.

Properties

CAS No.

119533-65-2

Molecular Formula

C32H50O

Molecular Weight

450.7 g/mol

IUPAC Name

1-naphthalen-2-yldocosan-1-one

InChI

InChI=1S/C32H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(33)31-27-26-29-23-21-22-24-30(29)28-31/h21-24,26-28H,2-20,25H2,1H3

InChI Key

HBQYPQARIZPKGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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